N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-3-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes an imidazo[1,2-a]pyridine ring fused with a phenyl group and an oxolane-3-carboxamide moiety, making it a unique and versatile molecule.
Preparation Methods
The synthesis of N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-3-carboxamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions include elevated temperatures and the use of neutral or weakly basic organic solvents. Industrial production methods may involve the use of solid support catalysts such as Al2O3 and TiCl4 to enhance the yield and purity of the final product .
Chemical Reactions Analysis
N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like TBHP (tert-Butyl hydroperoxide) and reducing agents such as sodium borohydride. The compound can also undergo halogenation reactions with bromine and iodine, leading to the formation of 3-halo derivatives . These reactions are typically carried out under mild conditions to prevent degradation of the compound.
Scientific Research Applications
N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an anticancer agent due to its ability to inhibit cyclin-dependent kinases (CDKs) and modulate GABA A receptors . In medicine, it is being explored for its antiviral, antibacterial, and antifungal properties . Additionally, the compound has industrial applications in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting CDKs, which are crucial for cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound modulates GABA A receptors, which are involved in neurotransmission and can have anxiolytic and sedative effects .
Comparison with Similar Compounds
N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-3-carboxamide can be compared with other imidazo[1,2-a]pyridine derivatives such as zolpidem, alpidem, and saripidem. These compounds share a similar core structure but differ in their functional groups and biological activities . For example, zolpidem is a sedative used for the treatment of insomnia, while alpidem is an anxiolytic agent
Properties
IUPAC Name |
N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-5-4-9-22-11-17(20-18(13)22)15-6-2-3-7-16(15)21-19(23)14-8-10-24-12-14/h2-7,9,11,14H,8,10,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJMPZZIXNZTTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.